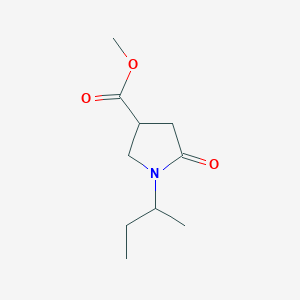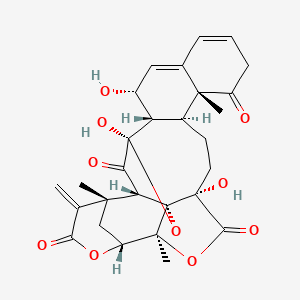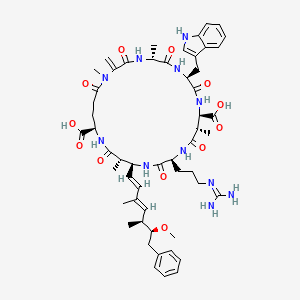
Microcystin WR
概要
説明
Microcystins are a family of hepatotoxic cyclic peptides produced by cyanobacteria, which are known for their potent toxicity and tumor-promoting activity in the liver. These toxins have been a subject of concern due to their presence in water and biological samples, necessitating the development of reliable analytical methods for their detection and quantification .
Synthesis Analysis
The synthesis of microcystins involves the production by cyanobacterial genera, as evidenced by the discovery of new glycine-containing microcystin congeners in the McMurdo Dry Valleys of Antarctica. These congeners are notable for their rare substitution of the position-
科学的研究の応用
Characterization of Microcystins
Microcystins, including variants like Microcystin WR, are cyclic peptides produced by cyanobacteria. They have been extensively studied for their structural characteristics. Research has identified numerous microcystin variants, contributing to our understanding of their diverse structures and biological activities. For instance, the structural characterization of microcystins containing tryptophan and oxidized tryptophan residues has been a significant focus, highlighting the complexity of these compounds (Puddick et al., 2013).
Purification Techniques
The purification of microcystins, including this compound, is crucial for various research applications, such as toxicological studies and the development of detection systems. Techniques for purifying microcystins from both natural sources and laboratory cultures have been reviewed, providing essential methodologies for researchers working with these toxins (Lawton & Edwards, 2001).
Research on Functionalization
The functionalization of microcystins, including this compound, has been investigated to develop applications in ecotoxicology, biology, chemistry, and materials science. The interdisciplinary approach combining chemical synthesis, biosynthesis, and self-assembly technologies has led to advancements in the study of ecological toxicology and medicine (Li et al., 2021).
Analytical Methods for Detection
Developing high-throughput analytical methods for detecting microcystins, including this compound, is essential for environmental monitoring and research. Methods such as on-line solid phase extraction coupled to liquid chromatography have been developed for quantitative analysis of microcystins, facilitating rapid and accurate detection (Ortiz et al., 2017).
Investigating Biological Functions
Studies have investigated the biological functions of microcystins within their producing organisms. For example, research has shown that microcystin can bind to proteins and enhance the fitness of Microcystis under oxidative stress conditions, suggesting a protective role for these toxins in their native environment (Zilliges et al., 2011).
作用機序
Target of Action
Microcystin WR primarily targets protein serine/threonine phosphatases, specifically PP1 and PP2A . These phosphatases play a crucial role in a wide range of regulatory pathways, including those responsible for cytoskeletal structure, cell replication, stress responses, and DNA repair .
Mode of Action
This compound interacts with its targets by covalently bonding to and inhibiting protein phosphatases PP1 and PP2A . This inhibition alters the phosphorylation of cellular proteins involved in signal transduction, leading to a cascade of events such as lipid peroxidation, oxidative stress, and apoptosis .
Biochemical Pathways
The biochemical pathway most commonly associated with the degradation of microcystin is encoded by the mlrABCD (mlr) cassette . The ecological significance of this pathway remains unclear as no studies have examined the expression of these genes in natural environments . Alternative pathways for microcystin biodegradation, such as glutathione S-transferases and alkaline proteases, have been detected across space and time in both lakes .
Pharmacokinetics
This compound is absorbed by the gut and preferentially taken up into liver cells by an active transport system . The compound’s ADME (Absorption, Distribution, Metabolism, and Elimination) properties significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with its targets leads to a cascade of events, including lipid peroxidation, oxidative stress, and apoptosis . These effects pose a serious threat to global public health due to their potential carcinogenicity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. The compound is chemically stable but undergoes biodegradation in natural water reservoirs . It has been observed that cyanobacteria, which produce this compound, often dominate phytoplankton communities under high concentrations of certain nutrients due to anthropogenic input . Furthermore, climate change and changing environmental conditions may lead to harmful algae growth and may negatively impact human health .
Safety and Hazards
Microcystins can create a variety of adverse health effects in humans, animals, and plants through contaminated water . They pose a serious threat to the ecological environment and public health . The risk index of MC-LR in treated water samples ranged from 2.29 × 10 −3 to 8.40 × 10 −3 (mean of 4.73 × 10 −3 ), which corresponded to an extremely low level of risk .
将来の方向性
The application of biodegradable technology still needs development . Further, a robust regulatory oversight is required to monitor and minimize MC contamination . This review aims to provide more references regarding the detection and removal of microcystins in aqueous environments and to promote the application of biodegradation techniques for the purification of microcystin-contaminated water .
特性
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H73N11O12/c1-29(25-30(2)43(77-8)26-35-15-10-9-11-16-35)20-21-38-31(3)46(67)62-41(52(73)74)22-23-44(66)65(7)34(6)49(70)59-33(5)48(69)63-42(27-36-28-58-39-18-13-12-17-37(36)39)51(72)64-45(53(75)76)32(4)47(68)61-40(50(71)60-38)19-14-24-57-54(55)56/h9-13,15-18,20-21,25,28,30-33,38,40-43,45,58H,6,14,19,22-24,26-27H2,1-5,7-8H3,(H,59,70)(H,60,71)(H,61,68)(H,62,67)(H,63,69)(H,64,72)(H,73,74)(H,75,76)(H4,55,56,57)/b21-20+,29-25+/t30-,31-,32-,33+,38-,40-,41+,42-,43-,45+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOHFGJSOFQHC-ZISXDMAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CNC3=CC=CC=C32)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC4=CC=CC=C4)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016178 | |
| Record name | Microcystin WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1068.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138234-58-9 | |
| Record name | Microcystin WR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



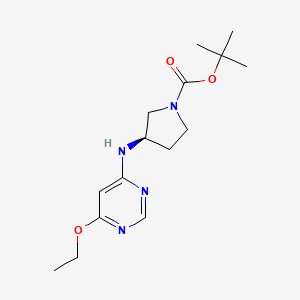

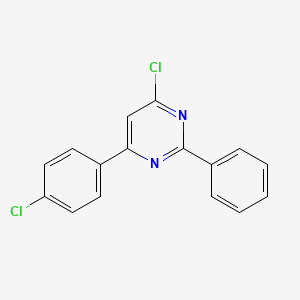
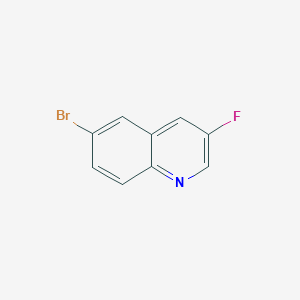

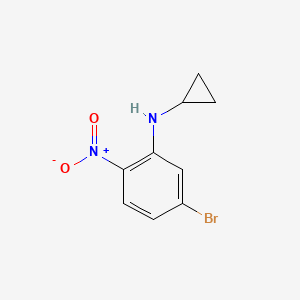
![6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B3027698.png)
![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)
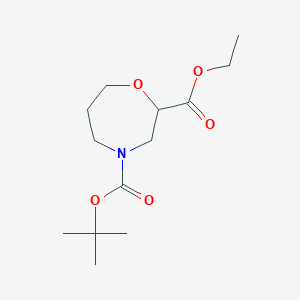
![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)
